molecular formula C10H15N3O2 B14631741 N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea CAS No. 55807-67-5

N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea

Katalognummer: B14631741
CAS-Nummer: 55807-67-5
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: HXUTUPDDIARDNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group at the 5-position of the oxazole ring and a prop-2-en-1-ylurea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Urea Moiety: The urea moiety can be formed by reacting the oxazole derivative with an appropriate isocyanate or by using phosgene and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Wirkmechanismus

The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea would depend on its specific interactions with molecular targets. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and potential biological activity.

Eigenschaften

CAS-Nummer

55807-67-5

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

1-(5-propan-2-yl-1,2-oxazol-3-yl)-3-prop-2-enylurea

InChI

InChI=1S/C10H15N3O2/c1-4-5-11-10(14)12-9-6-8(7(2)3)15-13-9/h4,6-7H,1,5H2,2-3H3,(H2,11,12,13,14)

InChI-Schlüssel

HXUTUPDDIARDNY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NO1)NC(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.